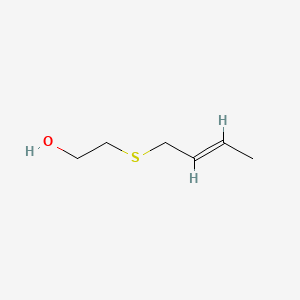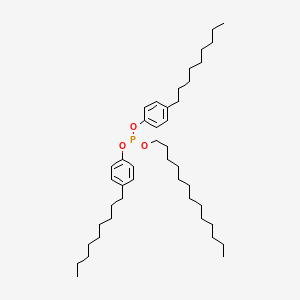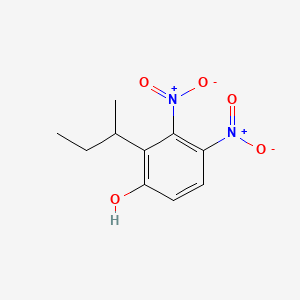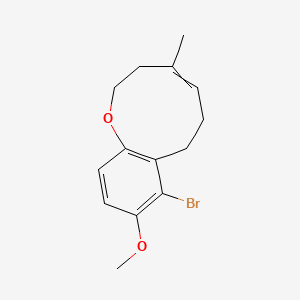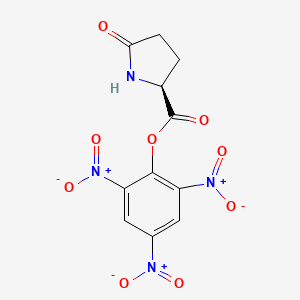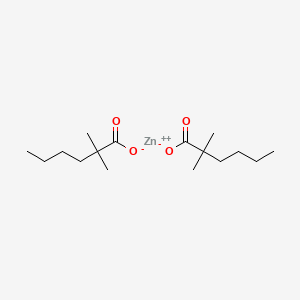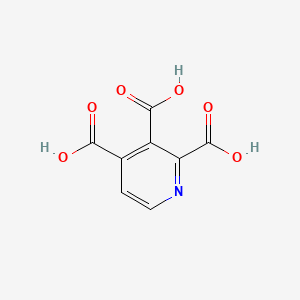
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of both quinoline and isoquinoline moieties, which are fused together through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling of the Two Moieties: The final step involves the coupling of the quinoline and isoquinoline moieties through a methanone linkage. This can be achieved by reacting the quinoline derivative with the isoquinoline derivative in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and isoquinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline and isoquinoline N-oxides, while reduction may yield dihydroquinoline and dihydroisoquinoline derivatives.
Applications De Recherche Scientifique
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as 2-methylquinoline and 8-hydroxyquinoline share structural similarities with the quinoline moiety of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone.
Isoquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline share structural similarities with the isoquinoline moiety of the compound.
Uniqueness
The uniqueness of this compound lies in its combined quinoline and isoquinoline structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse reactivity and potential multifunctional applications in various fields of research.
Propriétés
Formule moléculaire |
C20H22N2O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanone |
InChI |
InChI=1S/C20H22N2O/c1-14-7-8-19-15(12-14)5-3-11-22(19)20(23)18-6-2-4-16-13-21-10-9-17(16)18/h2,4,6-8,12,21H,3,5,9-11,13H2,1H3 |
Clé InChI |
ZYJHESQSXZKECB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC4=C3CCNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



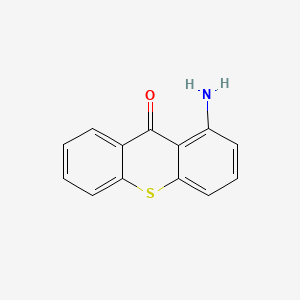
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
